O-ベンジルシロシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

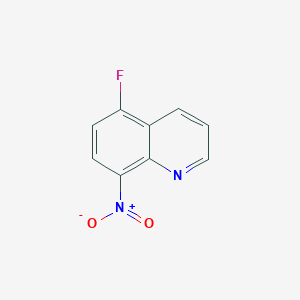

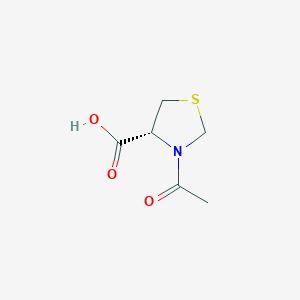

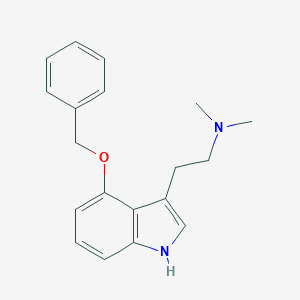

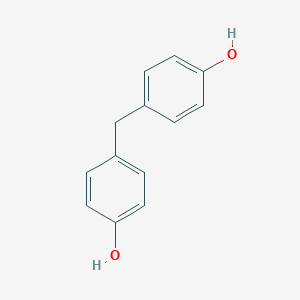

O-Benzyl Psilocin is a synthetic derivative of psilocin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is the active metabolite of psilocybin, which is known for its psychoactive effects. O-Benzyl Psilocin is characterized by the presence of a benzyl group attached to the oxygen atom of the psilocin molecule, which can influence its pharmacological properties and stability.

科学的研究の応用

O-Benzyl Psilocin has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other psilocin derivatives for research purposes.

Biology: Studied for its interactions with serotonin receptors and its potential effects on neural pathways.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.

Industry: Utilized in the development of novel psychoactive substances and pharmaceuticals.

作用機序

Target of Action

O-Benzyl Psilocin, like its parent compound psilocybin, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and perception .

Mode of Action

The compound interacts with its targets by acting as a partial agonist at the 5-HT2A serotonin receptor . This interaction influences neurotransmitter systems, leading to changes in perception and cognition .

Biochemical Pathways

Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin . Psilocin then interacts with serotonin receptors, notably the 5-HT2A receptor, influencing neurotransmitter systems . This interaction promotes anti-inflammatory responses and neuroplasticity , affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

Psilocybin is rapidly metabolized into psilocin, which readily enters the systemic circulation . The elimination half-life of psilocin is approximately 1.4 to 1.8 hours . Less than 2% of psilocin in plasma is excreted in urine in its original form , suggesting minimal renal elimination and a broad distribution in the body.

Result of Action

The molecular and cellular effects of O-Benzyl Psilocin’s action are profound. It induces molecular and cellular adaptations related to neuroplasticity . These adaptations include changes in the expression of plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF), resulting in altered neuroplasticity . These changes may underlie the compound’s observed psychoactive effects .

Action Environment

The action, efficacy, and stability of O-Benzyl Psilocin can be influenced by various environmental factors. For instance, the enzymatic breakdown of psilocin glucuronide metabolite during analysis can prolong the window of detection for psilocin . .

生化学分析

Biochemical Properties

O-Benzyl Psilocin interacts with various enzymes, proteins, and other biomolecules. It is thought to primarily mediate its actions through agonism at serotonin 5-HT2A receptors and downstream changes in gene expression . It also indirectly affects the dopaminergic and glutamatergic systems .

Cellular Effects

O-Benzyl Psilocin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It alters neural circuitry between areas such as the default mode network and amygdala, which may mediate antidepressant effects .

Molecular Mechanism

The molecular mechanism of action of O-Benzyl Psilocin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also established that indirect effects on dopaminergic and glutamatergic systems are contributory, as well as effects at other lower affinity targets .

Temporal Effects in Laboratory Settings

The effects of O-Benzyl Psilocin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of O-Benzyl Psilocin vary with different dosages in animal models. Studies suggest putative effects of psilocybin include acute arousal, dose-dependent sedation, reductions in fear conditioning at low doses, reduced aggression, improved valence, acute disruption of working memory, the rescuing of deficits from chronic stress, and improved learning when combined with repeated environmental exposure after resolution of drug effect .

Metabolic Pathways

O-Benzyl Psilocin is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), cytochrome P450 (CYP) enzymes, and UDP-glucuronosyltransferase (UGT) . It also affects metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocin typically involves the protection of the hydroxyl group of psilocin with a benzyl group. One common method includes the following steps:

Starting Material: Psilocin or its precursor, 4-hydroxyindole.

Protection: The hydroxyl group of psilocin is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of O-Benzyl Psilocin.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of O-Benzyl Psilocin would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Process Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Industrial purification methods such as large-scale chromatography or crystallization.

化学反応の分析

Types of Reactions: O-Benzyl Psilocin can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.

Reduction: The compound can be reduced to remove the benzyl group, reverting to psilocin.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid.

Reduction Products: Psilocin.

Substitution Products: Various substituted psilocin derivatives.

類似化合物との比較

O-Benzyl Psilocin is similar to other compounds such as:

Psilocin: The active metabolite of psilocybin, known for its psychoactive effects.

Psilocybin: A prodrug that is converted to psilocin in the body.

Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action.

N,N-Dimethyltryptamine (DMT): Another psychedelic compound with rapid onset and short duration of action.

5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic with unique pharmacological properties.

Uniqueness: O-Benzyl Psilocin is unique due to the presence of the benzyl group, which can influence its pharmacokinetics and stability compared to psilocin. This modification can potentially alter its therapeutic profile and duration of action, making it a compound of interest for further research.

特性

IUPAC Name |

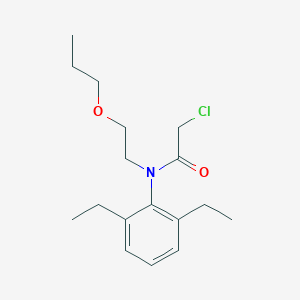

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERKDDDEMCCCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543983 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-23-5 |

Source

|

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)